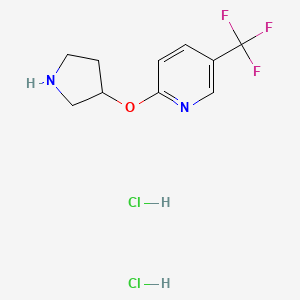![molecular formula C13H13BrClN B13471467 3-[(2-Bromophenyl)methyl]aniline hydrochloride](/img/structure/B13471467.png)
3-[(2-Bromophenyl)methyl]aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Bromophenyl)methyl]aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to an aniline group through a methylene bridge. This compound is commonly used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]aniline hydrochloride typically involves a multi-step process. One common method is the bromination of toluene to form 2-bromotoluene, followed by a Friedel-Crafts alkylation reaction with aniline to produce the desired compound. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-[(2-Bromophenyl)methyl]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives. Substitution reactions can result in various substituted aniline compounds .
科学的研究の応用
3-[(2-Bromophenyl)methyl]aniline hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(2-Bromophenyl)methyl]aniline hydrochloride involves its interaction with specific molecular targets. The bromine atom and aniline group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
3-Bromo-N-methylaniline: Similar in structure but with a methyl group instead of a methylene bridge.
2-Bromoaniline: Lacks the methylene bridge and has the bromine atom directly attached to the aniline ring.
4-Bromoaniline: The bromine atom is positioned at the para position relative to the aniline group.
Uniqueness
3-[(2-Bromophenyl)methyl]aniline hydrochloride is unique due to the presence of the methylene bridge, which influences its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
特性
分子式 |
C13H13BrClN |
|---|---|
分子量 |
298.60 g/mol |
IUPAC名 |
3-[(2-bromophenyl)methyl]aniline;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-13-7-2-1-5-11(13)8-10-4-3-6-12(15)9-10;/h1-7,9H,8,15H2;1H |
InChIキー |
IQAXNFMXRSRULJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=CC(=CC=C2)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
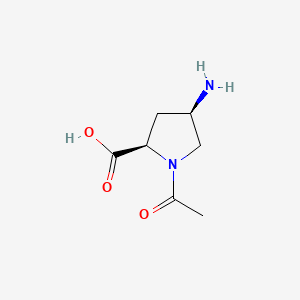
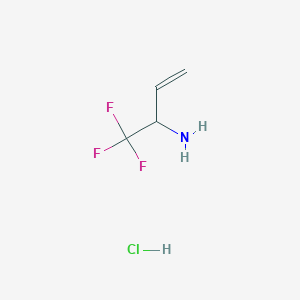
amine hydrochloride](/img/structure/B13471411.png)
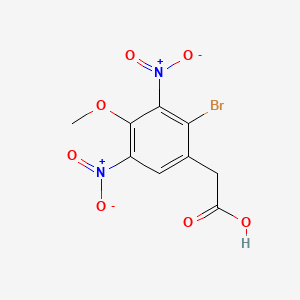


![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
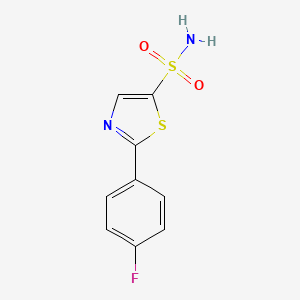
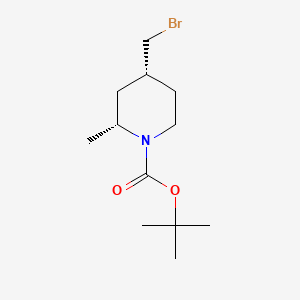
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)

